Bacopaside X

Descripción general

Descripción

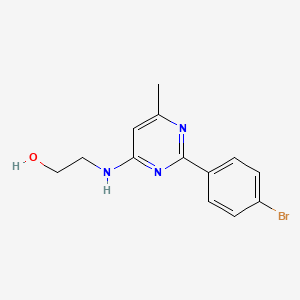

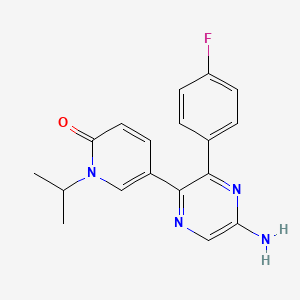

Bacopaside X is a natural product found in Bacopa monnieri . It is a triterpene saponin and shows a binding affinity toward the D1 receptor .

Synthesis Analysis

Bacopaside X is found in Bacopa monnieri, a medicinal herb used in Ayurveda . A unique bioavailable bacoside formulation, Cognique®, was prepared through the preservation of bacosides with complete multiple natural matrix including gingerols and rosemary extracts .Chemical Reactions Analysis

Bacosides, including Bacopaside X, establish a healthy antioxidant environment in various tissues, especially in the liver and brain . They help to attain a physiological state of minimized oxidative stress through free radical scavenging, suppression of lipid peroxidation, and activation of antioxidant enzymes .Physical And Chemical Properties Analysis

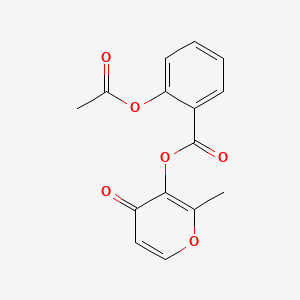

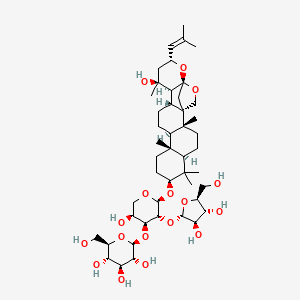

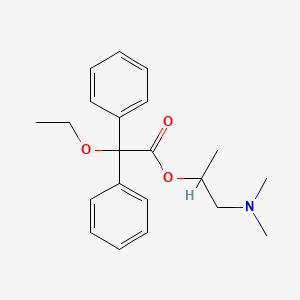

Bacopaside X has a molecular formula of C46H74O17 and a molecular weight of 899.1 g/mol .Aplicaciones Científicas De Investigación

- Research suggests that Bacopaside X may enhance synaptic transmission, promote neuronal growth, and protect against age-related cognitive decline .

Cognitive Enhancement and Memory Improvement

Neuroprotection and Anti-Neurodegenerative Effects

Mecanismo De Acción

Target of Action

Bacopaside X, a phytocompound found in Bacopa monnieri, primarily targets the D1 receptor . The D1 receptor is a type of dopamine receptor that plays a crucial role in the central nervous system, influencing cognition, learning, and memory.

Mode of Action

Bacopaside X interacts with its target, the D1 receptor, by binding to it . This interaction leads to various changes such as acetylcholinesterase inhibition , B-complex activation of vitamin acetyltransferase, β-amyloid reduction , enhanced cerebral blood flow , and amine synergy .

Biochemical Pathways

The primary biochemical pathway affected by Bacopaside X involves the regulation of the density and level of acetylcholine in the body . Acetylcholine is a neurotransmitter that plays a key role in memory and learning. By inhibiting acetylcholinesterase, Bacopaside X prevents the breakdown of acetylcholine, thereby enhancing its effects .

Pharmacokinetics

It’s known that triterpenoid saponins, like bacopaside x, are transformed in vivo to metabolites that exhibit better biological activity and pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of Bacopaside X’s action include neuroprotection and cognitive enhancement. Bacopaside X has shown promising results in neuroprotection, particularly in models of Alzheimer’s disease . It also enhances nerve impulse transmission by aiding in the repair of damaged neurons, enhancing kinase activity, neuronal synthesis, and restoring synaptic activity .

Action Environment

The action, efficacy, and stability of Bacopaside X can be influenced by various environmental factors. In natural conditions, the production of Bacopaside X is low due to environmental factors and species variations . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can enhance the production of bacopaside x .

Safety and Hazards

Direcciones Futuras

Bacopa monnieri and its active compounds, including Bacopaside X, have shown promising results in neuroprotection and cognition improvement. Future studies may focus on identifying new drug development frameworks for conditions associated with disrupted water and solute homeostasis . The development of new aquaporin-targeted drugs for conditions associated with disrupted water and solute homeostasis will meet the urgent, unmet clinical need of millions of patients for whom no pharmacological interventions are available .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANQPHKSRUUPKK-GPUGMLHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442623 | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bacopaside X | |

CAS RN |

94443-88-6 | |

| Record name | Bacopaside X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094443886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOPASIDE X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1040545PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)